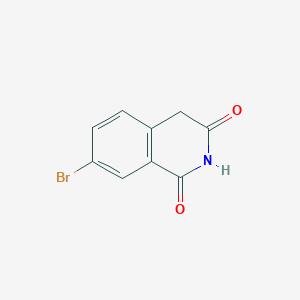

7-Bromoisoquinoline-1,3(2H,4H)-dione

Description

BenchChem offers high-quality 7-Bromoisoquinoline-1,3(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromoisoquinoline-1,3(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFZTGLQLRNJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Isoquinoline-1,3-dione Scaffold

An In-Depth Technical Guide to 7-Bromoisoquinoline-1,3(2H,4H)-dione: Properties, Synthesis, and Applications

The isoquinoline-1,3(2H,4H)-dione core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid structure and hydrogen bonding capabilities make it an attractive framework for designing molecules that interact with biological targets. The introduction of a bromine atom at the 7-position significantly enhances the synthetic utility of this scaffold, providing a versatile handle for late-stage functionalization and the creation of diverse chemical libraries. 7-Bromoisoquinoline-1,3(2H,4H)-dione serves as a critical intermediate for developing compounds with potential therapeutic applications, including anticancer and antimicrobial properties.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for researchers in drug discovery and organic synthesis.

Core Chemical and Physical Properties

Understanding the fundamental properties of 7-Bromoisoquinoline-1,3(2H,4H)-dione is essential for its effective handling, storage, and application in synthetic chemistry. The compound typically appears as a green or off-white powder.[3] Key physicochemical data are summarized below.

| Property | Value | Source |

| CAS Number | 1033330-27-6 | [3][4][5] |

| Molecular Formula | C₉H₆BrNO₂ | [2][3][4] |

| Molecular Weight | 240.05 g/mol | [2][3][4] |

| Boiling Point (Predicted) | 428.1 ± 45.0 °C | [2][3] |

| Density (Predicted) | 1.696 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 9.90 ± 0.20 | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3][4] |

| MDL Number | MFCD12756049 | [3][4] |

Synthesis and Purification

The synthesis of the isoquinoline-1,3(2H,4H)-dione core is well-established, often involving the cyclization of homophthalic acid derivatives.[1] The introduction of the bromo substituent at the 7-position is a key step that transforms the simple scaffold into a versatile building block.

Conceptual Synthesis Workflow

A common synthetic strategy involves the condensation of a suitably substituted homophthalic acid precursor, followed by cyclization and bromination. The workflow ensures the correct regiochemistry of the bromine atom on the benzene ring portion of the isoquinoline system.

Caption: General workflow for the synthesis and purification of 7-Bromoisoquinoline-1,3(2H,4H)-dione.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established chemical principles for forming the isoquinoline-dione scaffold.

Objective: To synthesize 7-Bromoisoquinoline-1,3(2H,4H)-dione from 4-bromohomophthalic acid.

Materials:

-

4-bromohomophthalic acid

-

Formamide

-

High-boiling point solvent (e.g., diphenyl ether)

-

Hexane

-

Ethyl Acetate

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1 equivalent of 4-bromohomophthalic acid with an excess of formamide (approx. 5-10 equivalents).

-

Cyclization: Heat the reaction mixture to a high temperature (typically 180-200°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Expert Insight: The use of a high temperature is necessary to drive the dehydration and subsequent ring closure to form the imide ring of the dione structure. Formamide serves as both a reactant (nitrogen source) and a solvent.

-

-

Workup: Cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into water and stir to break up any solids.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the solid sequentially with water and then a cold non-polar solvent like hexane to remove residual high-boiling solvents.

-

Purification (Self-Validation): The crude product is purified by column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used to isolate the pure compound.

-

Characterization: The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to validate the outcome.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 7-Bromoisoquinoline-1,3(2H,4H)-dione is dominated by three key features: the C7-bromo substituent, the acidic N-H proton of the imide, and the two carbonyl groups. This trifecta of functionality makes it a powerful intermediate for building molecular complexity.

Caption: Key reactive sites and corresponding synthetic transformations of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position is the most valuable functional group for synthetic elaboration. It readily participates in various palladium-catalyzed cross-coupling reactions.[2][6]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl or vinyl substituents. This is a cornerstone for building biaryl structures often found in pharmacologically active molecules.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. These can be further functionalized or are themselves important pharmacophores.[6]

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, allowing for the direct installation of various amino groups.

Protocol Example: Suzuki-Miyaura Cross-Coupling

Objective: To couple 7-Bromoisoquinoline-1,3(2H,4H)-dione with phenylboronic acid.

Materials:

-

7-Bromoisoquinoline-1,3(2H,4H)-dione (1 eq.)

-

Phenylboronic acid (1.2 eq.)

-

Pd(PPh₃)₄ (0.05 eq.)

-

Na₂CO₃ (2 M aqueous solution, 3 eq.)

-

Toluene and Ethanol (solvent mixture, e.g., 3:1)

-

Dichloromethane (DCM) for extraction

Procedure:

-

Inert Atmosphere: To an oven-dried flask, add 7-Bromoisoquinoline-1,3(2H,4H)-dione, phenylboronic acid, and the palladium catalyst. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Expert Insight: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring the catalytic cycle proceeds efficiently.

-

-

Solvent and Base Addition: Add the degassed solvent mixture (Toluene/Ethanol) and the aqueous sodium carbonate solution via syringe.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously for 6-12 hours, monitoring by TLC.

-

Workup: After cooling, dilute the reaction with water and extract with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification (Self-Validation): Purify the residue by flash column chromatography on silica gel to yield the desired 7-phenylisoquinoline-1,3(2H,4H)-dione. Characterize by NMR and MS to confirm the structure.

N-H Acidity and Substitution

The proton on the nitrogen is acidic (predicted pKa ≈ 9.90) and can be removed by a suitable base.[3] The resulting anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation reactions to introduce substituents at the 2-position, further diversifying the molecular structure.

Applications in Drug Discovery and Medicinal Chemistry

The 7-Bromoisoquinoline-1,3(2H,4H)-dione scaffold is a key building block in the synthesis of biologically active molecules. Its derivatives have been investigated for a range of therapeutic targets.

-

Anticancer Activity: Derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The mechanism of action is often linked to the induction of apoptosis through intrinsic cellular pathways.[1]

-

PARP Inhibition: The broader isoquinoline-dione class of molecules has been explored for the inhibition of Poly(ADP-ribose)polymerase (PARP). PARP inhibitors are a clinically important class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[7][8] While direct data on 7-Bromoisoquinoline-1,3(2H,4H)-dione as a PARP inhibitor is limited in the provided results, its structural similarity to known PARP-inhibiting scaffolds makes it a highly relevant starting point for designing novel inhibitors.[9]

-

Antimicrobial Properties: Certain derivatives have also shown promising antimicrobial activity against specific bacterial strains, highlighting the scaffold's versatility.[1]

Safety and Handling

According to GHS hazard statements, 7-Bromoisoquinoline-1,3(2H,4H)-dione is a hazardous substance.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool (2-8°C), dry, and tightly sealed container.[3][4]

Conclusion

7-Bromoisoquinoline-1,3(2H,4H)-dione is more than a simple chemical; it is a strategic platform for innovation in organic synthesis and drug discovery. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity, centered on the C7-bromo group, provide chemists with a reliable and powerful tool. The demonstrated biological potential of its derivatives, particularly in oncology, ensures that this compound will remain a subject of significant interest for researchers aiming to develop next-generation therapeutics.

References

- 7-Bromoisoquinoline-1,3(2H,4H)-dione | 1033330-27-6 | Benchchem. (n.d.).

- 7-BroMo-4H-isoquinoline-1,3-dione | 1033330-27-6 - ChemicalBook. (2023, April 23).

- 7-Bromo-2,3-dihydroquinolin-4(1H)-one | C9H8BrNO | CID 14501409 - PubChem. (n.d.).

- 7-bromoisoquinoline-1,3(2H,4H)-dione - MySkinRecipes. (n.d.).

- 1033330-27-6|7-Bromoisoquinoline-1,3(2H,4H)-dione - BLDpharm. (n.d.).

- Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- 7-bromoisoquinoline-1,3(2H,4H)-dione - Appretech Scientific Limited. (n.d.).

- Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones - Beilstein Journals. (n.d.).

- Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed. (2009, November 26).

- Trial watch – inhibiting PARP enzymes for anticancer therapy - PMC - PubMed Central - NIH. (n.d.).

- CN114144413B - PARP1 inhibitors - Google Patents. (n.d.).

Sources

- 1. 7-Bromoisoquinoline-1,3(2H,4H)-dione | 1033330-27-6 | Benchchem [benchchem.com]

- 2. 7-bromoisoquinoline-1,3(2H,4H)-dione [myskinrecipes.com]

- 3. 7-BroMo-4H-isoquinoline-1,3-dione | 1033330-27-6 [chemicalbook.com]

- 4. 1033330-27-6|7-Bromoisoquinoline-1,3(2H,4H)-dione|BLD Pharm [bldpharm.com]

- 5. appretech.com [appretech.com]

- 6. BJOC - Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones [beilstein-journals.org]

- 7. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trial watch – inhibiting PARP enzymes for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN114144413B - PARP1 inhibitors - Google Patents [patents.google.com]

physicochemical characteristics of 7-Bromoisoquinoline-1,3(2H,4H)-dione

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Bromoisoquinoline-1,3(2H,4H)-dione

Foreword

In the landscape of modern drug discovery and materials science, the isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure, serving as the foundation for a multitude of biologically active agents. The introduction of a bromine atom at the 7-position, yielding 7-Bromoisoquinoline-1,3(2H,4H)-dione, creates a uniquely versatile intermediate. The bromine not only modulates the electronic properties of the aromatic system but also serves as a crucial synthetic handle for diversification through cross-coupling reactions. This guide provides a comprehensive, field-proven analysis of this compound's core physicochemical characteristics, moving beyond raw data to explain the causality behind experimental methodologies and their implications for research applications.

Molecular Identity and Foundational Properties

At its core, 7-Bromoisoquinoline-1,3(2H,4H)-dione is a bicyclic heterocyclic compound. A precise understanding of its foundational properties is the mandatory first step for any laboratory work, from calculating molar quantities for a reaction to interpreting complex analytical data.

Caption: Chemical Structure of 7-Bromoisoquinoline-1,3(2H,4H)-dione.

The fundamental quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1033330-27-6 | [1][2][3] |

| Molecular Formula | C₉H₆BrNO₂ | [1][2] |

| Molecular Weight | 240.06 g/mol | [1][2] |

| Appearance | White to off-white or green powder | [2] |

| Purity | Typically ≥95-98% | [1][4] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an empirical fingerprint of the molecule, essential for structure confirmation and purity assessment. The workflow is a self-validating system where data from multiple techniques must converge to support the proposed structure.

Caption: Standard workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an appropriate solvent, capable of dissolving the compound and possessing a non-interfering signal.

| Spectrum | Chemical Shift (δ) ppm | Description |

| ¹H NMR | 11.36 | Singlet, 1H (exchangeable with D₂O), N-H proton |

| 8.27 | Singlet, 1H, aromatic H5 proton | |

| 7.97 | Doublet of doublets, J = 8.1 Hz, 1H, aromatic H6 proton | |

| 4.04 | Singlet, 2H, methylene CH₂ protons at position 4 | |

| ¹³C NMR | 171.0 | Carbonyl carbon (C1) |

| 165.2 | Carbonyl carbon (C3) | |

| 128.4 | Aromatic carbon attached to bromine (C7) |

Source: Benchchem[5]

Expert Insight: The sharp singlet for the two methylene protons at 4.04 ppm confirms the tetrahydroisoquinoline backbone and indicates magnetic equivalence. The downfield chemical shift of the N-H proton at 11.36 ppm is characteristic of an amide proton involved in hydrogen bonding, which is expected in the solid state and in polar aprotic solvents like DMSO.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The analysis is rapid and confirms the presence of key carbonyl and amine functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3361 | N-H Stretch (broad) | Amide |

| 1708 | C=O Stretch (strong) | Carbonyl (dione) |

| 1192 | C-Br Stretch | Aryl Bromide |

Source: Benchchem[5]

Expert Insight: The strong absorption at 1708 cm⁻¹ is definitive evidence of the dione carbonyl groups. Its exact position can be sensitive to the physical state (solid vs. solution) and hydrogen bonding. The broadness of the N-H stretch is also a classic indicator of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight, providing the most direct validation of the molecular formula. For a bromine-containing compound, the isotopic pattern is a critical confirmatory data point. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). This provides an unambiguous confirmation of the presence of a single bromine atom.

Key Physicochemical Parameters

These parameters govern the compound's behavior in solution and are critical for designing experiments, from synthesis to biological assays.

| Parameter | Predicted Value | Significance | Source |

| Boiling Point | 428.1 ± 45.0 °C | Indicates low volatility; purification by distillation is not feasible. | [1][2] |

| Density | 1.696 ± 0.06 g/cm³ | Useful for formulation and process chemistry calculations. | [1][2] |

| pKa | 9.90 ± 0.20 | Quantifies the acidity of the N-H proton, crucial for understanding ionization state at physiological pH. | [2] |

Solubility Profile

Causality: The solubility is a balance between the polar amide and carbonyl groups, which favor polar solvents, and the hydrophobic brominated aromatic ring system. Therefore, high solubility is expected in polar aprotic solvents that can disrupt the crystal lattice and solvate the polar functionalities.

Experimental Protocol: Qualitative Solubility Assessment

-

Preparation: Dispense ~2 mg of 7-Bromoisoquinoline-1,3(2H,4H)-dione into six separate, labeled 1-dram vials.

-

Solvent Addition: Add 0.5 mL of the following solvents to each respective vial: Water, Methanol, Dichloromethane (DCM), Acetone, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).

-

Initial Observation: Vortex each vial for 30 seconds at room temperature. Observe and record solubility as 'Insoluble', 'Slightly Soluble', or 'Freely Soluble'.

-

Thermal Challenge: Gently warm the vials showing slight or no solubility to ~50°C. Observe any change in solubility.

-

Validation: A "freely soluble" result should yield a clear, particle-free solution. The persistence of solid material indicates insolubility or partial solubility.

Expected Results: The compound is expected to be freely soluble in DMSO and DMF, slightly soluble in acetone and DCM, and largely insoluble in methanol and water at room temperature.

Chemical Reactivity and Synthetic Applications

The true value of this molecule for researchers lies in its potential for chemical modification.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 7-position is a prime site for reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

-

N-Functionalization: The amide proton is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to form an anion. This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides) to modify the N-2 position.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable. The hazard profile is based on data from structurally related compounds and supplier safety data sheets.

| Hazard Class | GHS Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

Source: AK Scientific, Inc., ChemicalBook[2][6]

Storage and Handling Protocol:

-

Handling: Always handle in a certified chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperature is between 2-8°C.[1][2] Keep away from strong oxidizing agents and incompatible substances.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

References

-

7-bromoisoquinoline-1,3(2H,4H)-dione - MySkinRecipes. MySkinRecipes.[Link]

-

Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.[Link]

-

7-Bromoisoquinolin-1-ol | C9H6BrNO | CID 11276133 - PubChem. National Institutes of Health.[Link]

-

Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]

-

Isoquinoline - the NIST WebBook. National Institute of Standards and Technology.[Link]

-

7-bromoisoquinoline-1,3(2H,4H)-dione - Appretech Scientific Limited. Appretech Scientific Limited.[Link]

-

1,3(2H,4H)-isoquinolinedione | C9H7NO2 | CID 349435 - PubChem. National Institutes of Health.[Link]

-

Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones - Beilstein Journals. Beilstein-Institut.[Link]

Sources

- 1. 7-bromoisoquinoline-1,3(2H,4H)-dione [myskinrecipes.com]

- 2. 7-BroMo-4H-isoquinoline-1,3-dione | 1033330-27-6 [chemicalbook.com]

- 3. 1033330-27-6|7-Bromoisoquinoline-1,3(2H,4H)-dione|BLD Pharm [bldpharm.com]

- 4. appretech.com [appretech.com]

- 5. 7-Bromoisoquinoline-1,3(2H,4H)-dione | 1033330-27-6 | Benchchem [benchchem.com]

- 6. aksci.com [aksci.com]

Introduction: The Strategic Importance of a Versatile Scaffold

An In-depth Technical Guide to 7-Bromoisoquinoline-1,3(2H,4H)-dione (CAS 1033330-27-6) for Drug Discovery Professionals

7-Bromoisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry. Its structure, featuring a fused isoquinoline framework with a strategically placed bromine atom, offers a unique combination of rigidity and reactivity. This makes it an exceptionally valuable starting point for the synthesis of complex molecules targeting a range of biological pathways. While its derivatives have shown potential in various therapeutic areas, including antimicrobial and anticancer applications, its most significant role to date is as a core scaffold for the development of potent enzyme inhibitors, particularly in the field of oncology. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and application in the rational design of targeted therapeutics.

Physicochemical and Structural Characteristics

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. 7-Bromoisoquinoline-1,3(2H,4H)-dione is typically a green or off-white powder with defined characteristics that dictate its handling, storage, and reaction conditions.[1]

| Property | Value |

| CAS Number | 1033330-27-6 |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol [1][2][3] |

| Predicted Boiling Point | 428.1 ± 45.0 °C[1][3] |

| Predicted Density | 1.696 ± 0.06 g/cm³[1][3] |

| Form | Powder[1] |

| Storage Temperature | 2-8°C, Sealed in a dry environment[1][4] |

| MDL Number | MFCD12756049[1] |

Synthesis and Chemical Reactivity: A Gateway to Molecular Diversity

The isoquinoline-1,3(2H,4H)-dione core is accessible through various synthetic strategies, with radical cascade reactions of acryloyl benzamides emerging as a modern and efficient approach.[5] However, the true synthetic utility of 7-Bromoisoquinoline-1,3(2H,4H)-dione lies in the reactivity of the bromine substituent at the C7 position.

The bromine atom is an excellent leaving group, making the C7 position a prime site for modification via transition-metal-catalyzed cross-coupling reactions.[6] This is the cornerstone of its application as a versatile scaffold. Reactions such as the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings allow for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups.[6][7] This capability enables the systematic exploration of the chemical space around the core scaffold, a critical process in structure-activity relationship (SAR) studies for optimizing drug candidates.

Core Application in Drug Discovery: Targeting DNA Repair Pathways

The isoquinoline-1,3(2H,4H)-dione scaffold has proven to be a highly effective pharmacophore in the design of inhibitors for enzymes involved in critical cellular processes. Its derivatives have been investigated as inhibitors of Tyrosyl-DNA phosphodiesterase 2 (TDP2) and Cyclin-Dependent Kinase 4 (CDK4), but its most prominent application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][8][9]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are key enzymes in the DNA damage response (DDR).[10] They play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[10] PARP inhibitors function by blocking the catalytic activity of these enzymes.[10] This blockage prevents the repair of SSBs, which, during DNA replication, can degenerate into more lethal double-strand breaks (DSBs).

In healthy cells, DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, certain cancers, notably those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cancer cells, the inhibition of PARP creates a "synthetic lethal" scenario: the cells lose their two primary DNA repair mechanisms and are unable to survive, leading to selective cancer cell death.[10] The isoquinoline-1,3(2H,4H)-dione core acts as a bioisostere for the nicotinamide moiety of NAD+, the natural substrate for PARP, allowing it to bind effectively to the enzyme's catalytic site.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details a representative Suzuki-Miyaura reaction to illustrate how 7-Bromoisoquinoline-1,3(2H,4H)-dione is functionalized. This procedure is a foundational method for generating a library of derivatives for SAR studies.

Objective: To synthesize 7-Aryl-isoquinoline-1,3(2H,4H)-dione derivatives.

Materials:

-

7-Bromoisoquinoline-1,3(2H,4H)-dione (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 - 0.05 eq)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 - 0.10 eq)

-

Potassium carbonate (K₂CO₃) or other suitable base (2.0 - 3.0 eq)

-

Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble the flask and condenser, then flush the system with an inert gas (nitrogen or argon) for 10-15 minutes. Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and reduced yields. An inert atmosphere is crucial for reaction efficiency.

-

Reagent Addition: To the flask, add 7-Bromoisoquinoline-1,3(2H,4H)-dione, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base. Causality: The phosphine ligand coordinates to the palladium center, stabilizing it and facilitating the catalytic cycle. The base is required to activate the boronic acid for transmetalation.

-

Solvent Addition: Add the degassed solvent mixture to the flask via a syringe. Causality: Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Heat provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure 7-Aryl-isoquinoline-1,3(2H,4H)-dione product.

Conclusion and Future Outlook

7-Bromoisoquinoline-1,3(2H,4H)-dione is more than just a chemical intermediate; it is a validated and highly adaptable scaffold for the design of targeted therapeutics. Its synthetic accessibility and the reactivity of its C7-bromo substituent provide a reliable platform for generating molecular diversity. The success of its derivatives as PARP inhibitors in oncology underscores the power of scaffold-based drug design. Future research will likely continue to exploit this core structure to develop next-generation inhibitors with improved potency and selectivity, not only for PARP isoforms but also for other critical enzyme targets in a variety of disease states.

References

-

MySkinRecipes. (n.d.). 7-bromoisoquinoline-1,3(2H,4H)-dione. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). 7-bromoisoquinoline-1,3(2H,4H)-dione. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. Retrieved from [Link]

-

Papeo, G., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. National Institutes of Health. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Retrieved from [Link]

-

Autechaux, S. (n.d.). Understanding the Synthesis and Applications of 7-Bromoisoquinoline. Retrieved from [Link]

-

PubMed. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

National Institutes of Health. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. Retrieved from [Link]

-

PubMed. (2009). Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Retrieved from [Link]

-

MDPI. (n.d.). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Retrieved from [Link]

-

AA Blocks. (2018). Building Blocks – AA BLOCKS. Retrieved from [Link]

-

PubMed. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Retrieved from [Link]

-

PLOS One. (n.d.). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. Retrieved from [Link]

-

AA Blocks. (2019). Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Retrieved from [Link]

Sources

- 1. 7-BroMo-4H-isoquinoline-1,3-dione | 1033330-27-6 [chemicalbook.com]

- 2. 7-Bromoisoquinoline-1,3(2H,4H)-dione | 1033330-27-6 | Benchchem [benchchem.com]

- 3. 7-bromoisoquinoline-1,3(2H,4H)-dione [myskinrecipes.com]

- 4. 1033330-27-6|7-Bromoisoquinoline-1,3(2H,4H)-dione|BLD Pharm [bldpharm.com]

- 5. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. BJOC - Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones [beilstein-journals.org]

- 8. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Utility of 7-Bromoisoquinoline-1,3(2H,4H)-dione

Abstract

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of a key derivative, 7-Bromoisoquinoline-1,3(2H,4H)-dione. We will dissect its molecular architecture through detailed spectroscopic and computational analysis, outline its synthesis and purification, explore its chemical reactivity, and discuss its significance as a critical intermediate in the development of novel therapeutics. This document is intended to serve as a foundational resource for researchers leveraging this versatile molecule in their scientific endeavors.

Introduction: The Significance of the Isoquinoline-1,3-dione Core

The isoquinoline-1,3(2H,4H)-dione moiety, also known as homophthalimide, has garnered significant attention from synthetic and medicinal chemists.[1][2] Its rigid structure and capacity for diverse functionalization make it an ideal starting point for constructing molecules with specific biological targets. Derivatives have shown promise in a range of therapeutic areas, including oncology, microbiology, and neurology.[3]

The subject of this guide, 7-Bromoisoquinoline-1,3(2H,4H)-dione, is distinguished by the presence of a bromine atom at the 7-position of the aromatic ring. This halogen is not merely a structural component; it serves as a crucial reactive handle. Its presence allows for a variety of subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a vast library of derivatives for structure-activity relationship (SAR) studies.[4] This makes the 7-bromo derivative a highly valuable intermediate for drug discovery and chemical biology research.[3]

Physicochemical and Handling Properties

A precise understanding of a compound's physical properties is fundamental for its effective use in experimental settings. The key characteristics of 7-Bromoisoquinoline-1,3(2H,4H)-dione are summarized below.

| Property | Value | Source |

| CAS Number | 1033330-27-6 | [5][6] |

| Molecular Formula | C₉H₆BrNO₂ | [5][6] |

| Molecular Weight | 240.05 g/mol | [4][5] |

| Appearance | Green powder | [5] |

| Boiling Point | 428.1 ± 45.0 °C (Predicted) | [4][5] |

| Density | 1.696 ± 0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 9.90 ± 0.20 (Predicted) | [5] |

| Storage | 2-8°C, Sealed in dry conditions | [5][6] |

Safety and Handling

As with any laboratory chemical, proper handling is essential. 7-Bromoisoquinoline-1,3(2H,4H)-dione is associated with the following GHS hazard classifications:

-

GHS Pictogram: GHS07 (Exclamation Mark)[5]

-

Signal Word: Warning[5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, P501.[5]

Expert Insight: The predicted pKa of 9.90 suggests the N-H proton is weakly acidic, a characteristic feature of imides. This acidity can be exploited for N-alkylation or N-arylation reactions under appropriate basic conditions to further diversify the molecule.

Synthesis and Purification Strategy

The construction of the 7-bromo-isoquinolinedione scaffold is a multi-step process that leverages established organic chemistry transformations. The general strategy involves first forming the core heterocyclic system followed by a regioselective bromination.

General Synthetic Workflow

The isoquinoline-1,3(2H,4H)-dione core is commonly prepared through the condensation and cyclization of homophthalic acid derivatives.[3] Subsequent bromination introduces the key functional handle at the 7-position.

Caption: General workflow for the synthesis of 7-Bromoisoquinoline-1,3(2H,4H)-dione.

Experimental Protocol: Synthesis and Purification

This protocol is a representative example. Researchers should consult primary literature for specific reaction conditions.

Step 1: Formation of the Isoquinoline-1,3(2H,4H)-dione Core

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a suitable homophthalic acid precursor in a high-boiling point solvent (e.g., diphenyl ether).

-

Cyclization: Add a cyclizing agent (e.g., urea or formamide) to the flask. Heat the reaction mixture to reflux (typically >200°C) for several hours. The choice of reagents and temperature is critical for efficient ring closure and to minimize side products.

-

Work-up: Cool the reaction mixture to room temperature. The crude product often precipitates and can be collected by vacuum filtration. Wash the solid with a non-polar solvent like hexane to remove residual high-boiling solvent.

Step 2: Bromination

-

Reaction Setup: Suspend the crude isoquinoline-1,3(2H,4H)-dione in a suitable solvent such as acetic acid.

-

Reagent Addition: Slowly add a brominating agent (e.g., N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid) at a controlled temperature. The regioselectivity is directed by the existing functional groups on the aromatic ring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Quench the reaction by pouring the mixture into cold water. The brominated product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove acid.

Step 3: Purification

-

Chromatography: The most effective method for purification is silica gel column chromatography.[3]

-

Solvent System: A gradient of ethyl acetate in hexane is typically effective. The precise ratio should be determined by TLC analysis.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure. The final product's purity should be confirmed by NMR and melting point analysis to ensure it is suitable for subsequent applications.[3]

Molecular Structure Elucidation

A combination of spectroscopic techniques and computational modeling provides a detailed picture of the molecular structure of 7-Bromoisoquinoline-1,3(2H,4H)-dione.

Spectroscopic Analysis

The data presented here are based on typical spectroscopic results for this compound.

| Technique | Key Observations and Assignments |

| ¹H NMR | δ 11.36 ppm (s, 1H): Imide N-H proton.[3]δ 8.27 ppm (s, 1H): Aromatic H5 proton.[3]δ 7.97 ppm (dd, J = 8.1 Hz): Aromatic H6 proton.[3]δ 4.04 ppm (s, 2H): Methylene CH₂ protons at the 4-position.[3] |

| ¹³C NMR | δ 171.0 ppm: Carbonyl carbon (C1=O).[3]δ 165.2 ppm: Carbonyl carbon (C3=O).[3]δ 128.4 ppm: Aromatic carbon attached to bromine (C7-Br).[3] |

| IR Spectroscopy | ~3361 cm⁻¹ (broad): N-H stretching vibration.[3]~1708 cm⁻¹ (strong): C=O stretching vibration of the dione.[3]~1192 cm⁻¹: C-Br vibrational mode.[3] |

| UV-Vis | λ_max at 314 nm: Attributed to π → π* transitions in the conjugated system.[3]λ_max at 427 nm: Attributed to n → π* transitions of the carbonyl groups.[3] |

Expert Insight: In the ¹H NMR spectrum, the singlet at 8.27 ppm for H5 and the doublet of doublets for H6 are characteristic. The absence of a proton adjacent to H5 confirms the substitution pattern. The deshielding effect of the bromine atom and the carbonyl groups significantly influences the chemical shifts of the aromatic protons.[3]

Computational and Structural Modeling

Density Functional Theory (DFT) calculations provide deeper insights into the molecule's electronic structure and geometry.

-

Electron Distribution: DFT studies (B3LYP/6-31G(d,p) level) show that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the carbonyl groups, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the brominated aromatic ring.[3] This suggests the dione part of the molecule is electron-rich and a potential site for electrophilic attack, whereas the bromo-aromatic ring is electron-deficient and susceptible to nucleophilic substitution.

-

Geometric Optimization: The calculated optimized structure reveals a slight dihedral angle of approximately 8.2° between the planes of the brominated benzene ring and the diketone ring, which helps to minimize steric strain.[3]

Reactivity and Synthetic Applications

The true value of 7-Bromoisoquinoline-1,3(2H,4H)-dione lies in its utility as a versatile synthetic intermediate.

Key Reaction Pathways

The bromine atom at the C7 position is the primary site for synthetic elaboration. It readily participates in various cross-coupling reactions, allowing for the introduction of diverse functional groups.

Caption: Key cross-coupling reactions involving 7-Bromoisoquinoline-1,3(2H,4H)-dione.

This strategic functionalization is central to SAR studies, where modifying the C7 substituent can dramatically alter the molecule's biological activity and pharmacokinetic properties.

Role in Drug Discovery and Medicinal Chemistry

While 7-Bromoisoquinoline-1,3(2H,4H)-dione itself is primarily an intermediate, its derivatives have demonstrated significant potential in various therapeutic contexts.

-

Anticancer Activity: Derivatives have been shown to induce apoptosis in cancer cells, often through the activation of intrinsic cellular pathways.[3] This makes the scaffold a promising starting point for developing novel cytotoxic agents.

-

Antimicrobial Properties: Certain functionalized isoquinolinediones exhibit potent antimicrobial effects against specific bacterial strains, highlighting their potential as a new class of antibiotics.[3]

-

Neuroprotective Effects: Preliminary research suggests that some derivatives may offer neuroprotection by modulating pathways related to oxidative stress.[3]

The positioning of substituents is critical. For instance, studies comparing different isomers have shown that the biological activity can be highly dependent on the location of the functional group, underscoring the importance of intermediates like the 7-bromo derivative that allow for precise, regiocontrolled synthesis.[3]

Conclusion

7-Bromoisoquinoline-1,3(2H,4H)-dione is more than just a chemical compound; it is a gateway to a rich and diverse chemical space. Its well-defined molecular structure, characterized by a unique spectroscopic fingerprint and electronic properties, provides a solid foundation for rational drug design. The strategic placement of the bromine atom offers chemists a reliable anchor point for synthetic diversification, enabling the exploration of structure-activity relationships crucial for advancing therapeutic candidates. This guide has aimed to provide the foundational knowledge necessary for researchers to confidently and effectively utilize this powerful building block in their pursuit of scientific innovation.

References

- 7-Bromoisoquinoline-1,3(2H,4H)-dione | 1033330-27-6 | Benchchem.

- 7-BroMo-4H-isoquinoline-1,3-dione | 1033330-27-6 - ChemicalBook.

- 7-bromoisoquinoline-1,3(2H,4H)-dione - MySkinRecipes.

- 1033330-27-6|7-Bromoisoquinoline-1,3(2H,4H)-dione - BLDpharm.

- Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing).

- 1,3(2H,4H)-isoquinolinedione | C9H7NO2 | CID 349435 - PubChem.

- Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones - Beilstein Journals.

Sources

- 1. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 1,3(2H,4H)-isoquinolinedione | C9H7NO2 | CID 349435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Bromoisoquinoline-1,3(2H,4H)-dione | 1033330-27-6 | Benchchem [benchchem.com]

- 4. 7-bromoisoquinoline-1,3(2H,4H)-dione [myskinrecipes.com]

- 5. 7-BroMo-4H-isoquinoline-1,3-dione | 1033330-27-6 [chemicalbook.com]

- 6. 1033330-27-6|7-Bromoisoquinoline-1,3(2H,4H)-dione|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of 7-Bromoisoquinoline-1,3(2H,4H)-dione

Abstract

7-Bromoisoquinoline-1,3(2H,4H)-dione is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds.[1] Its structure, featuring a bromine atom, provides a reactive handle for further functionalization via cross-coupling reactions, making it highly valuable in the development of novel therapeutics, particularly in the fields of oncology and antimicrobials.[1] This guide provides a comprehensive overview of the primary synthesis pathways for this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and drug development professionals.

Introduction: Significance of the Isoquinoline-1,3-dione Scaffold

The isoquinoline-1,3(2H,4H)-dione core, also known as homophthalimide, is a privileged structure in drug discovery. Its rigid framework and hydrogen bonding capabilities allow it to interact with various biological targets. Derivatives of this scaffold have been investigated as potent inhibitors of enzymes such as cyclin-dependent kinase 4 (CDK4), making them attractive candidates for anti-cancer therapies. The strategic placement of a bromine atom at the 7-position unlocks the potential for extensive structure-activity relationship (SAR) studies. This halogen serves as an excellent leaving group in transition-metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl moieties to explore and optimize pharmacological activity.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of 7-Bromoisoquinoline-1,3(2H,4H)-dione reveals two primary strategic approaches for its construction. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for potential side reactions like the formation of isomers.

Pathway A involves the construction of the heterocyclic ring from a pre-brominated aromatic precursor. The most direct disconnection leads back to 4-bromo-2-carboxymethylbenzoic acid (4-bromohomophthalic acid) and a nitrogen source, typically ammonia or an ammonia equivalent. This approach is generally preferred as it offers excellent control over the regiochemistry of the bromine substituent.

Pathway B considers a late-stage bromination strategy. This would involve first synthesizing the parent isoquinoline-1,3(2H,4H)-dione from homophthalic acid, followed by electrophilic aromatic substitution to install the bromine atom. While feasible, this pathway presents a significant challenge in controlling the position of bromination, as the directing effects of the carbonyl and amide groups can lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired 7-bromo product.

Caption: Retrosynthetic analysis of 7-Bromoisoquinoline-1,3(2H,4H)-dione.

Based on superior regiochemical control, this guide will focus on Pathway A .

Synthesis Pathway A: Cyclocondensation of 4-Bromohomophthalic Acid

This pathway is the most direct and reliable method for preparing 7-Bromoisoquinoline-1,3(2H,4H)-dione. It consists of two main stages: the synthesis of the key intermediate, 4-bromohomophthalic acid, and its subsequent cyclocondensation to form the target dione.

Stage 1: Preparation of 4-Bromohomophthalic Acid

4-Bromohomophthalic acid is not commonly available and typically needs to be synthesized. A well-established route starts from the bromination of phthalic anhydride to yield 4-bromophthalic acid, followed by a series of transformations.

-

Step 1a: Bromination of Phthalic Anhydride. Phthalic anhydride can be brominated to 4-bromophthalic anhydride. A common method involves reacting disodium phthalate (formed in situ from phthalic anhydride and sodium hydroxide) with bromine in an aqueous solution.[2] Subsequent acidification and dehydration yield the desired 4-bromophthalic anhydride.[2][3] Patents also describe methods using sodium bromide and sodium hypochlorite under ultrasonic conditions, which avoids the use of elemental bromine.[4][5]

-

Step 1b: Conversion to 4-Bromohomophthalic Acid. While several multi-step routes exist, a conceptual pathway involves the conversion of 4-bromophthalic anhydride to 5-bromophthalide via selective reduction, followed by further elaboration to introduce the carboxymethyl group. This can be a complex and low-yielding process. A more direct, albeit less documented, approach would be the direct synthesis from a correspondingly substituted toluene derivative.

For the purpose of this guide, we will assume the availability of 4-bromohomophthalic acid as the starting material for the final cyclization step, as its synthesis is a distinct and multi-step process in itself.

Stage 2: Cyclocondensation Reaction

The core of the synthesis is the formation of the isoquinoline-1,3-dione ring. This is achieved through the thermal cyclocondensation of 4-bromohomophthalic acid with a source of ammonia.

Causality Behind Experimental Choices:

-

Reactants: 4-bromohomophthalic acid provides the carbon skeleton. Urea is often used as a convenient and safe source of ammonia at high temperatures. It decomposes to generate ammonia and isocyanic acid in situ, which drives the reaction forward. Direct use of aqueous ammonia would require high-pressure equipment.

-

Conditions: The reaction is typically performed neat (without solvent) at high temperatures (180-200 °C). This thermal condition provides the necessary activation energy for the dehydration and cyclization cascade, forming the stable imide ring.

-

Mechanism: The reaction proceeds via the initial formation of a diammonium salt, which then dehydrates to form a monoamide. A second intramolecular dehydration and cyclization step yields the final homophthalimide product.

Caption: Forward synthesis via thermal cyclocondensation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of homophthalimides from their corresponding homophthalic acids.

Objective: To synthesize 7-Bromoisoquinoline-1,3(2H,4H)-dione.

Materials:

-

4-Bromohomophthalic acid (1.0 eq)

-

Urea (1.5 - 2.0 eq)

-

Hydrochloric acid (2M)

-

Sodium bicarbonate (Saturated aqueous solution)

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a thermometer

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 4-bromohomophthalic acid and urea.

-

Thermal Cyclization: Heat the mixture using a heating mantle or oil bath to 180-190 °C. The mixture will melt and bubble as ammonia is evolved and water is eliminated. Maintain this temperature for 2-3 hours, or until the evolution of gas ceases.

-

Workup - Acid/Base Extraction:

-

Allow the reaction mixture to cool to approximately 80-100 °C, at which point it will solidify.

-

Carefully add hot water to the flask and break up the solid.

-

Add saturated sodium bicarbonate solution until the mixture is basic (pH > 8) to dissolve any unreacted starting material and acidic byproducts.

-

Filter the resulting suspension using a Buchner funnel to collect the crude solid product. Wash the solid thoroughly with deionized water.

-

-

Purification - Recrystallization:

-

Transfer the crude solid to a beaker.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Self-Validation: The purity of the final product should be assessed using standard analytical techniques. A sharp melting point and clean ¹H NMR and ¹³C NMR spectra are indicative of a successful synthesis. The presence of the characteristic bromine isotopic pattern in the mass spectrum further validates the structure.

Alternative Pathway: Late-Stage Bromination

For academic interest, the late-stage bromination of isoquinoline-1,3(2H,4H)-dione is a possible, though less efficient, route.

-

Reactants: Isoquinoline-1,3(2H,4H)-dione and a brominating agent such as N-Bromosuccinimide (NBS).

-

Solvent & Conditions: The reaction is typically carried out in a polar aprotic solvent like Dimethylformamide (DMF) at a controlled temperature.[6]

-

Challenges (Trustworthiness): The primary drawback of this method is regioselectivity. The benzene ring is activated towards electrophilic substitution, but directing group effects can lead to bromination at other positions (e.g., C-5) in addition to the desired C-7 position. This results in a mixture of isomers that are often difficult to separate, leading to low isolated yields of the target compound. Therefore, this route is not recommended for preparative-scale synthesis where high purity is required.

Quantitative Data Summary

| Pathway | Key Precursor | Regioselectivity | Typical Yield | Purification | Scalability |

| A: Cyclocondensation | 4-Bromohomophthalic acid | Excellent (pre-defined) | Good to High | Straightforward (Recrystallization) | Good |

| B: Late-Stage Bromination | Isoquinoline-1,3-dione | Poor to Moderate | Low (of desired isomer) | Difficult (Chromatography) | Poor |

Conclusion and Future Perspectives

The synthesis of 7-Bromoisoquinoline-1,3(2H,4H)-dione is most reliably achieved through the thermal cyclocondensation of 4-bromohomophthalic acid with an ammonia source like urea. This method provides excellent regiochemical control and allows for straightforward purification, making it the superior choice for producing high-purity material for research and drug development. While late-stage bromination is a theoretical alternative, it suffers from poor selectivity and is not practical for preparative synthesis. The availability of this brominated intermediate is crucial for the continued exploration of the isoquinoline-1,3-dione scaffold, enabling the synthesis of diverse compound libraries through modern cross-coupling chemistry and facilitating the discovery of next-generation therapeutics.

References

-

MySkinRecipes. (n.d.). 7-bromoisoquinoline-1,3(2H,4H)-dione. Retrieved from [Link]

- Google Patents. (n.d.). CN103980113A - Preparation method of 4-bromophthalic acid.

- Google Patents. (n.d.). CN103980113B - A kind of preparation method of 4-bromophthalic acid.

- Google Patents. (n.d.). US4962206A - Process for the preparation of 4-bromophthalic anhydride.

- Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.

Sources

- 1. 7-bromoisoquinoline-1,3(2H,4H)-dione [myskinrecipes.com]

- 2. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]

- 3. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]

- 4. CN103980113A - Preparation method of 4-bromophthalic acid - Google Patents [patents.google.com]

- 5. CN103980113B - A kind of preparation method of 4-bromophthalic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Isoquinoline-1,3-dione Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline-1,3(2H,4H)-dione scaffold, also known as homophthalimide, represents a cornerstone in heterocyclic chemistry and medicinal drug discovery. Initially a subject of classical organic synthesis, its journey from a laboratory curiosity to a privileged structure in modern pharmacology is marked by significant milestones in synthetic methodology and a burgeoning understanding of its biological potential. This guide provides a comprehensive exploration of the discovery and history of these compounds, detailing the foundational synthetic routes, the evolution into modern, high-efficiency protocols, and the parallel discovery of their diverse and potent biological activities. We will examine the causality behind key experimental choices, present detailed protocols, and map the trajectory of this remarkable class of molecules.

The Genesis: Initial Discovery and Foundational Synthesis

The story of the isoquinoline-1,3-dione core is intrinsically linked to the broader development of isoquinoline chemistry. While the parent isoquinoline was first isolated from coal tar in 1885, the specific synthesis of the 1,3-dione derivative followed pioneering work in ring-forming reactions.[1]

The Gabriel-Colman Rearrangement: A Foundational Entry

The first key synthetic route that provided access to the substituted isoquinoline framework was the Gabriel-Colman rearrangement , first described in 1900 by Siegmund Gabriel and James Colman.[2][3] This reaction involves the treatment of a phthalimido ester with a strong base, such as a sodium alkoxide, to induce a ring expansion, yielding a 4-hydroxyisoquinoline derivative.[2][3][4] While not a direct synthesis of the 1,3-dione itself, it was a critical early method for constructing the core isoquinoline ring system from readily available phthalimide precursors.

The causality behind this rearrangement lies in the generation of a key carbanion intermediate. The presence of an enolizable hydrogen on the group attached to the phthalimide nitrogen is essential for the reaction to proceed. The strong base abstracts this proton, creating a stabilized carbanion that initiates a nucleophilic attack to open the five-membered imide ring. Subsequent intramolecular cyclization and displacement of the alkoxide result in the formation of the six-membered isoquinoline ring.[2][3] This reaction demonstrated how a smaller, easily accessible ring system could be chemically "expanded" to create the more complex isoquinoline scaffold.

Caption: The Gabriel-Colman rearrangement mechanism.

The Homophthalic Acid Route: Direct Access to the Core

The most direct and fundamental synthesis of the parent isoquinoline-1,3(2H,4H)-dione (homophthalimide) involves the cyclization of homophthalic acid or its anhydride. Homophthalic acid can be prepared through various methods, including the oxidation of indene or tetralin.[5] The cyclization is typically achieved by heating homophthalic acid with an amine source, such as ammonia or a primary amine, leading to the formation of the six-membered heterocyclic ring via dehydration.

This approach is a classic example of forming a cyclic imide from a dicarboxylic acid precursor. The proximity of the carboxylic acid and the carboxymethyl group on the benzene ring facilitates this intramolecular condensation, providing a straightforward and reliable route to the core scaffold that would become the foundation for countless derivatives.

The Evolution of Synthetic Strategies

While classical methods established the foundation, the demand for structural diversity and improved efficiency, driven by the burgeoning field of medicinal chemistry, spurred the development of more sophisticated synthetic protocols. Isoquinoline-1,3(2H,4H)-dione compounds have attracted significant attention from synthetic chemists aiming for simple, mild, and green synthetic methods.[6]

Radical Cascade Reactions

In recent years, radical cascade reactions have emerged as a powerful tool. These methods often utilize N-acryloylbenzamides as key substrates, which undergo cyclization with various radical precursors containing carbon, sulfur, or phosphorus.[6][7] This strategy allows for the introduction of diverse functional groups at the 4-position of the isoquinoline-1,3-dione ring with high efficiency.

Visible-Light Photocatalysis

Visible-light photocatalysis offers a green and sustainable approach, enabling reactions to proceed under mild conditions.[7] This technology has been successfully applied to the synthesis of functionalized isoquinoline-1,3-dione derivatives through the photocatalytic cyclization of N-acryloylbenzamides with a wide range of radical precursors.[7][8] The causality here is the generation of highly reactive radical species using light and a photocatalyst, which circumvents the need for harsh reagents or high temperatures.

Transition-Metal-Catalyzed C-H Activation

Palladium-catalyzed C-H activation and annulation reactions represent a highly atom-economical approach.[9][10] These methods allow for the direct coupling of arenes with various partners, such as alkynes or alkenes, to construct the isoquinoline-1,3-dione skeleton without the need for pre-functionalized starting materials.[10] This approach streamlines the synthetic process, offering a more direct route to complex derivatives.

Caption: Modern synthetic pathways to isoquinoline-1,3-diones.

A Privileged Scaffold in Medicinal Chemistry

The isoquinoline-1,3-dione core is now recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[7][11] This versatility has led to its incorporation into a vast number of biologically active compounds.

Timeline of Biological Discovery

The exploration of the pharmacological potential of isoquinoline derivatives has been extensive. Initially, research focused on the broader class of isoquinoline alkaloids, which showed activities ranging from vasodilators to antimicrobial agents.[12][13][14] Over time, synthetic derivatives of the 1,3-dione core were found to possess a distinct and potent range of activities.

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]

- 3. wikiwand.com [wikiwand.com]

- 4. Gabriel colman rearrgment | PPTX [slideshare.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 9. 3,4-Isoquinoline-1,3(2H,4H)-dione synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 14. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Data of 7-Bromoisoquinoline-1,3(2H,4H)-dione

The Ascendant Role of Bromo-Substituted Isoquinolinediones in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Potential

Abstract

The isoquinolinedione scaffold represents a privileged heterocyclic motif in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. The strategic incorporation of bromine atoms onto this framework has emerged as a powerful strategy for modulating and enhancing its therapeutic properties. This in-depth technical guide provides a comprehensive overview of the potential biological activities of bromo-substituted isoquinolinediones, with a particular focus on their anticancer, antimicrobial, and enzyme-inhibiting capabilities. We will delve into the causality behind experimental designs, present detailed protocols for core biological assays, and synthesize structure-activity relationship (SAR) data to guide future drug development efforts. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.

Introduction: The Isoquinolinedione Core and the Strategic Impact of Bromination

The isoquinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone of numerous natural and synthetic bioactive molecules.[1] The dione substitution pattern further enhances its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The introduction of a bromine substituent is a well-established tactic in medicinal chemistry to augment the pharmacological profile of a lead compound. The rationale behind this strategic choice is multifaceted:

-

Enhanced Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and reach intracellular targets.

-

Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the electron density of the aromatic system, thereby altering the molecule's reactivity and binding affinity for target proteins.[2]

-

Formation of Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules, which can contribute to enhanced binding affinity and selectivity.

-

Metabolic Stability: The presence of a bromine atom can block sites of metabolic oxidation, leading to a longer biological half-life.

This guide will explore how these fundamental principles translate into tangible biological activities for bromo-substituted isoquinolinediones and their structural analogs.

Anticancer Activity: A Promising Frontier

The quest for novel and more effective anticancer agents has identified bromo-substituted quinoline and isoquinoline derivatives as a particularly promising class of compounds.[2][3][4] While direct data on bromo-substituted isoquinolinediones is emerging, extensive research on closely related brominated quinolines and isoquinolines provides compelling evidence of their potent antiproliferative and cytotoxic effects against a range of cancer cell lines.[2][4]

Mechanism of Action: Targeting the Machinery of Cell Proliferation

The anticancer activity of these compounds is often attributed to their ability to interfere with fundamental cellular processes, primarily DNA replication and cell division. Key molecular targets that have been identified for structurally related compounds include:

-

Topoisomerase Inhibition: Several bromo-substituted quinoline derivatives have been shown to inhibit topoisomerase I, an essential enzyme that relaxes DNA supercoiling during replication and transcription.[2][4] By stabilizing the enzyme-DNA covalent complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis.[4]

-

Microtubule Disruption: Some thienoisoquinoline derivatives have been found to disrupt microtubule polymerization by binding to the colchicine site on tubulin.[5] This interference with the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

The following diagram illustrates a potential mechanism of action for a bromo-substituted isoquinolinedione as a topoisomerase I inhibitor.

Caption: Bromo-isoquinolinedione stabilizing the Topoisomerase I-DNA complex.

Structure-Activity Relationship (SAR) Insights

Studies on brominated quinolines have provided valuable insights into the structural features that govern their anticancer potency:

-

Position of Bromine: The position of the bromine atom on the quinoline ring significantly influences activity. For instance, 5,7-dibromo-substitution on an 8-hydroxyquinoline core has been shown to be more potent than mono-bromo substitution.[3]

-

Synergistic Effects of Multiple Substituents: The combination of bromine with other electron-withdrawing groups, such as a nitro group, can lead to a synergistic enhancement of antiproliferative activity.[2][3]

-

Role of Other Functional Groups: The presence of a hydroxyl group at the C-8 position of the quinoline ring appears to be crucial for the anticancer potential of many derivatives.[4]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative bromo-substituted quinoline derivatives against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented.

| Compound ID | Structure/Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioma) | 12.3 µg/mL | [3] |

| 2 | 7-Bromo-8-hydroxyquinoline | C6 (Rat Glioma) | 25.6 µg/mL | [4] |

| 3 | 6,8-Dibromo-5-nitroquinoline | C6 (Rat Glioma) | 50.0 | [2] |

| 4 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioma) | 9.6 µg/mL | [3] |

| 5 | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 (Breast) | 15.85 ± 3.32 | [6] |

Antimicrobial Activity: A Broad Spectrum of Action

Bromo-substituted isoquinoline and related heterocyclic scaffolds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][7][8]

Mechanism of Antimicrobial Action

The antimicrobial effects of these compounds are believed to stem from their ability to disrupt essential bacterial processes. For 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives, a key mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, repair, and recombination in bacteria, making them excellent targets for antibacterial drugs.

The diagram below illustrates the proposed workflow for identifying the antimicrobial mechanism of action.

Caption: Workflow for elucidating the antimicrobial mechanism of action.

Spectrum of Antimicrobial Activity

A series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibited strong activity against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7] Notably, one compound demonstrated an impressive minimum inhibitory concentration (MIC) value of 0.031 μg/mL against MRSA.[7]

The following table summarizes the antimicrobial activity of a representative bromo-substituted indolizinoquinoline-5,12-dione.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 27 | S. aureus ATCC43300 (MRSA) | 0.031 | [7] |

| 1 | E. coli DNA Gyrase (IC50) | >100 | [7] |

| 1 | S. aureus Topo IV (IC50) | 25-50 | [7] |

Enzyme Inhibition: A Targeted Approach

Beyond their broad cytotoxic and antimicrobial effects, isoquinolinedione derivatives are being investigated as potent and selective inhibitors of specific enzymes implicated in disease pathogenesis. A prominent example is their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP).

While direct evidence for bromo-substituted isoquinolinediones as PARP inhibitors is still developing, the broader class of isoquinolinone and naphthyridinone-based compounds have been successfully designed as potent PARP1 inhibitors.[9] PARP inhibitors have gained significant attention in oncology, particularly for the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.

Experimental Protocols

To facilitate further research and validation of the biological activities of bromo-substituted isoquinolinediones, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol for MTT Assay (Anticancer Cytotoxicity)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, C6)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Bromo-substituted isoquinolinedione compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the bromo-substituted isoquinolinedione compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-